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Introduction
T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with potent activity

against a broad spectrum of fungal pathogens, including clinically significant yeasts like

Cryptococcus neoformans and Cryptococcus gattii.[1][2] These encapsulated yeasts are the

causative agents of cryptococcosis, a life-threatening invasive mycosis, particularly in

immunocompromised individuals, where it often manifests as meningitis.[3] T-2307 presents a

promising therapeutic candidate due to its unique mechanism of action, which involves the

selective disruption of the fungal mitochondrial membrane potential, leading to fungal cell

death.[4][5][6] This document provides detailed application notes and protocols for the use of T-
2307 in preclinical models of cryptococcal infection, summarizing key quantitative data and

outlining experimental methodologies.

Mechanism of Action
T-2307's antifungal activity stems from its ability to selectively target and disrupt the

mitochondrial function in fungal cells. The proposed mechanism involves the following key

steps:
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Selective Uptake: T-2307 is preferentially taken up by fungal cells compared to mammalian

cells, which is thought to be mediated by fungal-specific transporter systems.[7][3]

Mitochondrial Accumulation: Once inside the fungal cell, T-2307 accumulates in the

mitochondria.

Disruption of Mitochondrial Membrane Potential: The primary mode of action is the collapse

of the mitochondrial membrane potential (ΔΨm).[4][5][8] This disruption inhibits the function

of the electron transport chain, leading to a sharp decrease in ATP production.[9]

Cell Death: The depletion of cellular energy ultimately results in fungal cell death.[9]

This selective action on fungal mitochondria contributes to its potent in vitro and in vivo efficacy

and favorable safety profile in preclinical studies.[4][8]
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Figure 1: Proposed mechanism of action of T-2307 in fungal cells.

Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo efficacy of T-2307 against

Cryptococcus species from various studies.

In Vitro Susceptibility
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Cryptococc
us Species

No. of
Isolates

T-2307 MIC
Range
(µg/mL)

T-2307
MIC₅₀
(µg/mL)

T-2307
MIC₉₀
(µg/mL)

Reference

C.

neoformans
-

0.0039 -

0.0625
- - [1][2]

C. gattii 15
0.0078 -

0.0625
0.0313 0.0625 [10][11]

MIC₅₀ and MIC₉₀: Minimum inhibitory concentrations required to inhibit the growth of 50% and

90% of isolates, respectively.

In Vivo Efficacy in Murine Models of Cryptococcosis
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Model Type
Cryptococc
us Species

T-2307
Dosage

Treatment
Schedule

Outcome Reference

Systemic

Infection

(Neutropenic)

C.

neoformans

0.1

mg/kg/day
Once daily 60% survival [4]

Systemic

Infection

(Neutropenic)

C.

neoformans

0.3

mg/kg/day
Once daily 70% survival [4]

Systemic

Infection

(Neutropenic)

C.

neoformans
1 mg/kg/day Once daily

100%

survival
[4]

Systemic

Infection

C.

neoformans
- -

ED₅₀ = 0.117

mg/kg
[1][2]

Pulmonary

Infection
C. gattii 2 mg/kg/day

Started 2h

post-infection

Significant

reduction in

lung and

brain fungal

burden

[4][10]

Progressed

Pulmonary

Infection

C. gattii 1 mg/kg/day

Started 14

days post-

infection

Significant

reduction in

lung and

brain fungal

burden

[10]

ED₅₀: 50% effective dose.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: In Vitro Antifungal Susceptibility Testing
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This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines.

Start

Prepare Fungal Inoculum
(0.5-2.5 x 10³ CFU/mL)

Dispense Inoculum and Drug
into 96-well plate

Prepare Serial Dilutions of T-2307

Incubate at 35°C for 72 hours

Read MIC
(Lowest concentration with ≥50% growth inhibition)

End

Click to download full resolution via product page

Figure 2: Workflow for in vitro antifungal susceptibility testing.

Materials:

Cryptococcus isolate

T-2307 powder

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
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Sterile 96-well microtiter plates

Spectrophotometer

Incubator (35°C)

Sterile saline

Vortex mixer

Procedure:

Inoculum Preparation: a. Subculture the Cryptococcus isolate on Sabouraud dextrose agar

and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in sterile

saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard

(approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the suspension in RPMI 1640 medium to

achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

Drug Dilution: a. Prepare a stock solution of T-2307 in a suitable solvent (e.g., DMSO). b.

Perform serial twofold dilutions of T-2307 in RPMI 1640 medium in a 96-well plate to achieve

the desired final concentration range.

Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of

the microtiter plate containing 100 µL of the serially diluted T-2307. b. Include a drug-free

well for a positive growth control and an uninoculated well for a negative control. c. Incubate

the plate at 35°C for 72 hours.

MIC Determination: a. After incubation, determine the Minimum Inhibitory Concentration

(MIC) visually or using a spectrophotometer. b. The MIC is defined as the lowest

concentration of T-2307 that causes a significant reduction in growth (≥50%) compared to

the positive control.

Protocol 2: Murine Model of Systemic Cryptococcosis
This protocol outlines the procedure for establishing a systemic infection in mice to evaluate

the efficacy of T-2307.
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Start

Prepare Cryptococcus Inoculum
(e.g., 1 x 10⁵ CFU/mouse)

Intravenously Inject Mice
with Fungal Suspension

Administer T-2307 or Vehicle Control
(Subcutaneously or as specified)

Monitor Survival and Clinical Signs

Endpoint: Survival Analysis
or Fungal Burden Quantification

End

Click to download full resolution via product page

Figure 3: Workflow for the murine model of systemic cryptococcosis.

Materials:

Cryptococcus strain (e.g., C. neoformans H99)

6-8 week old female BALB/c mice (or other appropriate strain)
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T-2307

Vehicle control (e.g., sterile saline)

Sterile saline

Hemocytometer or spectrophotometer

Syringes and needles

Procedure:

Inoculum Preparation: a. Grow Cryptococcus in Sabouraud dextrose broth at 30°C with

shaking for 24-48 hours. b. Wash the yeast cells twice with sterile saline by centrifugation. c.

Resuspend the pellet in sterile saline and count the cells using a hemocytometer or

spectrophotometer. d. Adjust the final concentration to the desired inoculum size (e.g., 1 x

10⁶ CFU/mL for an injection volume of 100 µL, resulting in 1 x 10⁵ CFU/mouse).

Infection: a. Anesthetize the mice if necessary. b. Inject 100 µL of the fungal suspension into

the lateral tail vein of each mouse.

Treatment: a. Begin treatment at a specified time point (e.g., 2 hours post-infection). b.

Administer T-2307 at the desired dose (e.g., 0.1, 0.3, or 1 mg/kg) via the chosen route (e.g.,

subcutaneous injection) once daily for the duration of the experiment. c. Administer the

vehicle control to the control group.

Monitoring and Endpoint: a. Monitor the mice daily for clinical signs of infection (e.g., weight

loss, lethargy, neurological signs). b. For survival studies, monitor until a predetermined

endpoint or until mice show signs of severe morbidity. c. For fungal burden studies,

euthanize mice at specific time points post-infection and proceed to Protocol 3.

Protocol 3: Fungal Burden Quantification in Organs
This protocol describes the method for determining the number of viable fungal cells in target

organs.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infected mouse organs (e.g., brain, lungs)

Sterile phosphate-buffered saline (PBS)

Tissue homogenizer

Sabouraud dextrose agar plates

Incubator (30°C or 37°C)

Procedure:

Organ Harvest: a. Aseptically remove the target organs (e.g., brain, lungs) from euthanized

mice. b. Weigh each organ.

Homogenization: a. Place each organ in a sterile tube containing a known volume of sterile

PBS (e.g., 1 mL). b. Homogenize the tissue using a mechanical homogenizer until a uniform

suspension is achieved.

Serial Dilution and Plating: a. Perform tenfold serial dilutions of the tissue homogenate in

sterile PBS. b. Plate 100 µL of appropriate dilutions onto Sabouraud dextrose agar plates in

duplicate or triplicate.

Incubation and Colony Counting: a. Incubate the plates at 30°C or 37°C for 48-72 hours. b.

Count the number of colony-forming units (CFU) on each plate.

Calculation: a. Calculate the fungal burden as CFU per gram of organ tissue using the

following formula: CFU/gram = (Average number of colonies x Dilution factor) / (Volume

plated in mL x Organ weight in grams)

Conclusion
T-2307 demonstrates potent activity against Cryptococcus species in both in vitro and in vivo

models. Its novel mechanism of action, targeting fungal mitochondrial function, makes it a

valuable candidate for further development in the treatment of cryptococcosis. The protocols

and data presented in this document provide a framework for researchers to effectively

evaluate T-2307 and similar compounds in preclinical settings. Careful adherence to
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standardized methodologies is crucial for obtaining reproducible and reliable results in the

study of new antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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